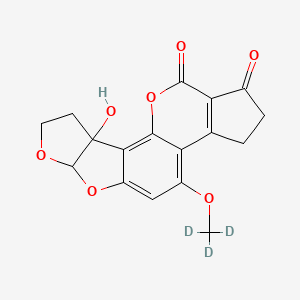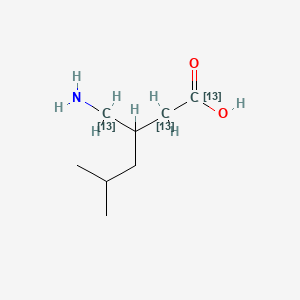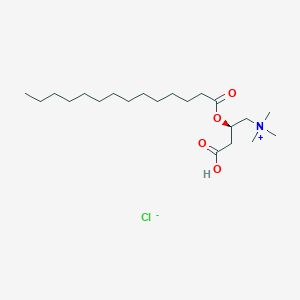
(S)-Desmethyldeprenyl HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Desmethyldeprenyl HCl, also known as (S)-N-methyl-N-propargyl-2-phenylethylamine hydrochloride, is a derivative of deprenyl (selegiline). It is a selective monoamine oxidase B (MAO-B) inhibitor, which means it inhibits the enzyme responsible for breaking down dopamine in the brain. This compound has been studied for its potential neuroprotective and therapeutic effects, particularly in the context of neurodegenerative diseases such as Parkinson’s disease.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Desmethyldeprenyl HCl typically involves the following steps:
Starting Material: The synthesis begins with the appropriate phenylethylamine derivative.
N-Methylation: The phenylethylamine derivative undergoes N-methylation using a methylating agent such as methyl iodide.
Propargylation: The N-methylated product is then subjected to propargylation using propargyl bromide in the presence of a base like sodium hydride.
Resolution: The racemic mixture is resolved to obtain the (S)-enantiomer.
Hydrochloride Formation: Finally, the (S)-Desmethyldeprenyl is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure it meets pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Desmethyldeprenyl HCl undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the propargyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxide derivatives, while reduction can yield various reduced forms of the compound.
Applications De Recherche Scientifique
(S)-Desmethyldeprenyl HCl has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study MAO-B inhibition and related chemical reactions.
Biology: The compound is studied for its effects on cellular processes and enzyme activity.
Medicine: Research focuses on its potential therapeutic effects in neurodegenerative diseases, particularly Parkinson’s disease. It is also investigated for its neuroprotective properties.
Industry: The compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
The primary mechanism of action of (S)-Desmethyldeprenyl HCl involves the inhibition of monoamine oxidase B (MAO-B). By inhibiting this enzyme, the compound increases the levels of dopamine in the brain, which can help alleviate symptoms of Parkinson’s disease. The molecular targets include the active site of MAO-B, where the compound binds and prevents the breakdown of dopamine. This action helps to maintain higher levels of dopamine, which is crucial for motor control and other neurological functions.
Comparaison Avec Des Composés Similaires
(S)-Desmethyldeprenyl HCl is similar to other MAO-B inhibitors, such as:
Selegiline (Deprenyl): The parent compound from which this compound is derived.
Rasagiline: Another MAO-B inhibitor with similar neuroprotective effects.
Safinamide: A newer MAO-B inhibitor with additional mechanisms of action.
Uniqueness
What sets this compound apart is its specific enantiomeric form, which may offer distinct pharmacological advantages. Its selective inhibition of MAO-B and potential neuroprotective effects make it a valuable compound for research and therapeutic applications.
Propriétés
Numéro CAS |
403646-91-3 |
|---|---|
Formule moléculaire |
C12H15N∙HCl |
Poids moléculaire |
209.72 |
Pureté |
> 98% |
Synonymes |
(R)-1-phenyl-N-prop-2-ynylpropan-2-amine hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













